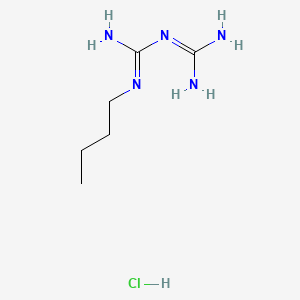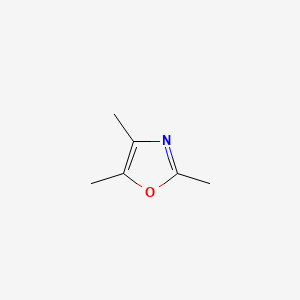
3,4-二甲氧基-β-甲基苯乙胺
描述
3,4-Dimethoxy-beta-methylphenethylamine is a chemical compound belonging to the phenethylamine class. It is structurally related to the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
科学研究应用
3,4-Dimethoxy-beta-methylphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
生化分析
Biochemical Properties
3,4-Dimethoxy-beta-methylphenethylamine plays a role in biochemical reactions primarily as a monoamine oxidase inhibitor (MAOI). This means it can inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 3,4-Dimethoxy-beta-methylphenethylamine can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognition . Additionally, it interacts with various proteins and receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
3,4-Dimethoxy-beta-methylphenethylamine has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters . This can lead to changes in gene expression and cellular metabolism, potentially affecting cell function and survival . In non-neuronal cells, 3,4-Dimethoxy-beta-methylphenethylamine may also impact cellular processes, although the specific effects are less well-studied .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dimethoxy-beta-methylphenethylamine involves its interaction with monoamine oxidase enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of monoamines in the brain . This can result in enhanced neurotransmitter signaling and changes in gene expression . Additionally, 3,4-Dimethoxy-beta-methylphenethylamine may interact with other biomolecules, such as receptors and transporters, further influencing its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-beta-methylphenethylamine can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific duration and nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-beta-methylphenethylamine in animal models can vary with different dosages. At low doses, it may have mild effects on neurotransmitter levels and behavior . At higher doses, it can produce more pronounced effects, including potential toxicity and adverse effects . These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
3,4-Dimethoxy-beta-methylphenethylamine is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which breaks it down into various metabolites . These metabolites can then be further processed by other enzymes, affecting metabolic flux and metabolite levels in the body . The specific pathways and enzymes involved in its metabolism can vary depending on the organism and experimental conditions .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-beta-methylphenethylamine is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and activity, potentially impacting its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxy-beta-methylphenethylamine can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
One of the earliest syntheses of 3,4-Dimethoxy-beta-methylphenethylamine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
3,4-Dimethoxybenzaldehyde (veratraldehyde): This is the starting material.
3,4-Dimethoxycinnamic acid: Formed through a series of reactions.
3,4-Dimethoxyphenylpropionic acid: Further processed from the cinnamic acid.
3,4-Dimethoxyphenylpropionamide: An intermediate compound.
3,4-Dimethoxyphenethylamine: The final product.
A shorter synthesis method was later provided by Shulgin and Shulgin .
Industrial Production Methods
Industrial production methods for 3,4-Dimethoxy-beta-methylphenethylamine are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3,4-Dimethoxy-beta-methylphenethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of amines or alcohols.
Substitution: Produces substituted phenethylamines.
作用机制
The mechanism of action of 3,4-Dimethoxy-beta-methylphenethylamine involves its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, which can affect the levels of neurotransmitters such as dopamine and serotonin in the brain . This interaction can modulate various physiological and psychological processes .
相似化合物的比较
3,4-Dimethoxy-beta-methylphenethylamine is similar to other compounds in the phenethylamine class, such as:
Mescaline (3,4,5-trimethoxyphenethylamine): A well-known hallucinogen.
3-Methoxytyramine: A naturally occurring trace amine.
Dopamine: A major neurotransmitter in the human brain.
Uniqueness
What sets 3,4-Dimethoxy-beta-methylphenethylamine apart is its specific substitution pattern (3,4-dimethoxy groups) and its activity as a monoamine oxidase inhibitor, which is not a common feature among all phenethylamines .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRARQHPQZWUMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866466 | |
| Record name | 2-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55174-61-3 | |
| Record name | 3,4-Dimethoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55174-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055174613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dimethoxy-β-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)










